(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of the chlorine atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the hydroxymethyl group: This step may involve the use of formaldehyde or other hydroxymethylating agents in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated or methylated derivatives.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interfering with DNA or RNA synthesis: Affecting cell proliferation and survival.
Modulating signaling pathways: Influencing pathways involved in inflammation, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures but different substituents.
Chlorinated phenanthrenes: Compounds with chlorine atoms attached to the phenanthrene ring system.
Hydroxymethylated steroids: Compounds with hydroxymethyl groups attached to steroid-like structures.
Uniqueness
(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25ClO2 |
---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H25ClO2/c1-19(11-22)9-7-13-12-3-4-16-18(21)17(23)8-10-20(16,2)15(12)6-5-14(13)19/h8,10,12,15,22H,3-7,9,11H2,1-2H3/t12-,15-,19+,20+/m0/s1 |
InChI Key |
PLETWPZTSQEZNG-KKFOWGLESA-N |
Isomeric SMILES |
C[C@@]1(CCC2=C1CC[C@H]3[C@H]2CCC4=C(C(=O)C=C[C@]34C)Cl)CO |
Canonical SMILES |
CC1(CCC2=C1CCC3C2CCC4=C(C(=O)C=CC34C)Cl)CO |
Origin of Product |
United States |
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